molecular formula C8H9BrN2O B1519028 6-Bromo-N-ethylnicotinamide CAS No. 951885-70-4

6-Bromo-N-ethylnicotinamide

Cat. No. B1519028
CAS RN: 951885-70-4
M. Wt: 229.07 g/mol
InChI Key: YZKAGMRJEOWXIP-UHFFFAOYSA-N
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Description

6-Bromo-N-ethylnicotinamide is a chemical compound with the CAS Number: 951885-70-4 . It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O . The IUPAC name for this compound is 6-bromo-N-ethylnicotinamide .


Molecular Structure Analysis

The InChI code for 6-Bromo-N-ethylnicotinamide is 1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Molecular Biology Applications Ethidium bromide, a compound with a structure similar to 6-Bromo-N-ethylnicotinamide, is used in molecular biology due to its intercalation properties with nucleic acids. Its interaction with DNA enhances its fluorescence quantum yield and forms complexes with optical activity in DNA studies (Giacomoni & Le Bret, 1973).

  • Antitumor Properties 6-Aminonicotinamide, a niacin antagonist structurally related to 6-Bromo-N-ethylnicotinamide, exhibits significant antitumor activity against certain neoplasms. Its effect is reversible by nicotinamide, suggesting a biochemical basis for its antitumor properties (Shapiro, Dietrich & Shils, 1957).

  • Chemistry Education In educational settings, research studies on compounds like ethyl bromide, which is structurally related to 6-Bromo-N-ethylnicotinamide, are used to enhance understanding of chemistry concepts. This approach involves students in active learning, exploring materials and raising questions at different levels (Li-rong, 2010).

  • Mitochondrial DNA Research Compounds like ethidium bromide, similar to 6-Bromo-N-ethylnicotinamide, are utilized in mitochondrial DNA research. Ethidium bromide selectively inhibits mitochondrial DNA synthesis and can induce degradation of existing mitochondrial DNA, aiding in the study of mitochondrial disorders (Goldring et al., 1970).

Safety and Hazards

For safety, it’s recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling 6-Bromo-N-ethylnicotinamide .

Relevant Papers One relevant paper is “Gas-Liquid Chromatography of Niacin and Niacinamide” by A. R. PROSSER and A. J. SHEPPARD . In this paper, a procedure has been developed for the qualitative and quantitative determination of niacin and niacinamide by gas-liquid chromatography. Niacin was determined as its ethyl ester (ethyl nicotinate) or as N-ethylnicotinamide .

properties

IUPAC Name

6-bromo-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKAGMRJEOWXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652067
Record name 6-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-ethylnicotinamide

CAS RN

951885-70-4
Record name 6-Bromo-N-ethyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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